![molecular formula C9H7Cl3O2 B14589053 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane CAS No. 61396-64-3](/img/structure/B14589053.png)
2-[(3,4,5-Trichlorophenoxy)methyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane typically involves the reaction of 3,4,5-trichlorophenol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
2-[(3,4,5-Trichlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized under specific conditions to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Produces substituted alcohols or ethers.
Oxidation: Yields diols or other oxidized derivatives.
Reduction: Results in the formation of alcohols.
科学研究应用
2-[(3,4,5-Trichlorophenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-[(3,4,5-Trichlorophenoxy)methyl]oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The oxirane ring’s strain makes it highly reactive, facilitating its interaction with various molecular targets and pathways.
相似化合物的比较
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound with similar structural features but different reactivity and applications.
Epichlorohydrin: Shares the oxirane ring but lacks the trichlorophenoxy group, leading to different chemical properties.
属性
CAS 编号 |
61396-64-3 |
|---|---|
分子式 |
C9H7Cl3O2 |
分子量 |
253.5 g/mol |
IUPAC 名称 |
2-[(3,4,5-trichlorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H7Cl3O2/c10-7-1-5(2-8(11)9(7)12)13-3-6-4-14-6/h1-2,6H,3-4H2 |
InChI 键 |
QCILLASWZBODND-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)COC2=CC(=C(C(=C2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)

![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)

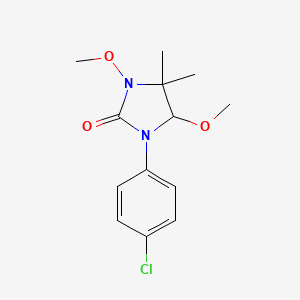
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)

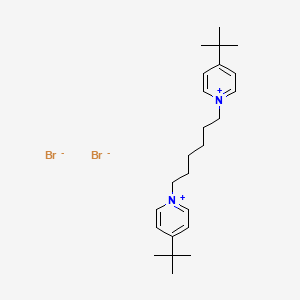
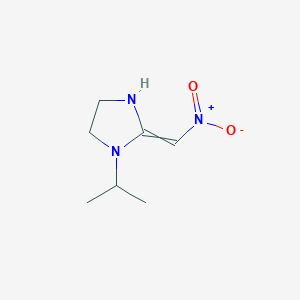

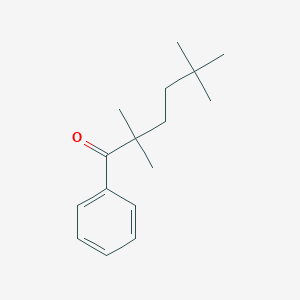

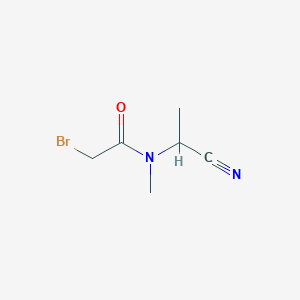
![2-[(Aminomethyl)amino]ethan-1-ol](/img/structure/B14589060.png)
